molecular formula C9H12BrNO2S B1287752 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene CAS No. 494833-75-9

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene

Cat. No. B1287752
CAS No.: 494833-75-9
M. Wt: 278.17 g/mol
InChI Key: XYKJEMNFRNXVIG-UHFFFAOYSA-N
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Patent
US09145414B2

Procedure details

Triethylamine (15 mL) and diphenylphosphoryl azide (16.5 mL) were added to a solution of the mixture of 2-bromothiophene-4-carboxylic acid obtained in the above-described Step (14.48 g) in toluene (250 mL) at room temperature. The reaction solution was stirred for 2 hours. 2-Methyl-2-propanol (40 mL) was added to the reaction solution, and then the reaction solution was stirred at 100° C. for 2 hours. The reaction solution was evaporated under vacuum, and the resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate) to obtain tert-butyl(5-bromothiophen-3-yl)carbamate as a white solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)[CH2:4][CH3:5])C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])C=CC=CC=1.[Br:25][C:26]1[S:27][CH:28]=C(C(O)=O)C=1.[CH3:34][C:35]([OH:38])([CH3:37])[CH3:36]>C1(C)C=CC=CC=1>[C:35]([O:38][C:6](=[O:15])[NH:3][C:4]1[CH:5]=[C:26]([Br:25])[S:27][CH:28]=1)([CH3:37])([CH3:36])[CH3:34]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=C(C1)C(=O)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CC(C)(C)O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction solution was stirred at 100° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CSC(=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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